molecular formula C21H24N6O5 B2617878 7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 2034312-34-8

7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2617878
CAS RN: 2034312-34-8
M. Wt: 440.46
InChI Key: BJLPZNRLWDHBJS-UHFFFAOYSA-N
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Description

7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O5 and its molecular weight is 440.46. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

A study by Kaminski et al. (1989) on analogues based on the purine-2,6-dione ring system, which is structurally related to the queried compound, demonstrated significant anti-inflammatory activity. These compounds showed efficacy in chronic inflammation models, with some showing comparable potency to naproxen. Notably, they also exhibited cyclooxygenase inhibitory activity and were free of gastric ulcer and ocular toxicity side effects typically associated with similar compounds (Kaminski et al., 1989).

Antidepressant and Anxiolytic Properties

Chłoń-Rzepa et al. (2013) researched derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, similar in structure to the queried compound, for their potential psychotropic activity. They discovered that specific derivatives produced significant antidepressant-like and anxiolytic-like effects in animal models. This research suggests the possibility of using such compounds in the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Antibacterial Applications

Frigola et al. (1994) synthesized a series of compounds structurally related to the queried molecule, demonstrating significant in vitro antibacterial potency against both Gram-positive and Gram-negative bacteria. These compounds, which include azetidinyl derivatives, also showed favorable pharmacokinetic and physicochemical properties, suggesting their potential as antibacterial agents (Frigola et al., 1994).

Corrosion Inhibition

Chadli et al. (2017) studied compounds with a structure similar to the queried chemical for their efficacy as corrosion inhibitors for mild steel in acidic environments. Their findings demonstrated that these compounds were efficient corrosion inhibitors, with their effectiveness increasing with higher concentrations (Chadli et al., 2017).

Antitumor Activity

Ueda et al. (1987) synthesized novel heterocycles, including purino derivatives, and examined their antitumor activities. They found that specific derivatives were active against certain forms of leukemia, highlighting their potential application in cancer treatment (Ueda et al., 1987).

Anticancer, Anti-HIV-1, and Antimicrobial Agents

Rida et al. (2007) prepared a series of methylxanthine derivatives, structurally akin to the queried compound, and explored their in vitro activities against cancer, HIV-1, and microbial agents. Their study revealed significant activity in various compounds, suggesting their potential use in treating these conditions (Rida et al., 2007).

properties

IUPAC Name

7-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O5/c1-12-6-14(7-16(28)27(12)13-4-5-13)32-15-8-25(9-15)17(29)10-26-11-22-19-18(26)20(30)24(3)21(31)23(19)2/h6-7,11,13,15H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLPZNRLWDHBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C=NC5=C4C(=O)N(C(=O)N5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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